Iron Oxide Black

Description

Properties

IUPAC Name |

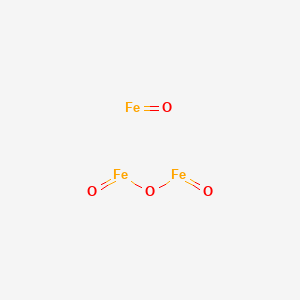

oxoiron;oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJSHCCFOBDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe].O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1317-61-9 | |

| Record name | C.I. Pigment Black 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxide black | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Iron Oxide Black (Magnetite)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of black iron oxide, scientifically known as magnetite (Fe₃O₄). It details the fundamental crystallographic properties, including its characteristic inverse spinel structure, and outlines the primary experimental methodologies used for its characterization. Emphasis is placed on X-ray Diffraction (XRD) and the Rietveld refinement technique, offering detailed protocols for researchers. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the structural analysis workflow.

The Inverse Spinel Crystal Structure of Magnetite (Fe₃O₄)

Magnetite (Fe₃O₄) is a mixed-valence iron oxide containing both Fe²⁺ and Fe³⁺ ions.[1] Its unique crystallographic arrangement is the foundation of its distinctive ferrimagnetic properties.[1] At room temperature, magnetite crystallizes in a cubic inverse spinel structure.[2][3] This structure is composed of a face-centered cubic (FCC) close-packed array of oxide (O²⁻) ions.[1][2] Within this oxygen lattice, there are two types of interstitial sites occupied by the iron cations: tetrahedral (A) sites and octahedral (B) sites.

The defining characteristic of the inverse spinel structure is the specific distribution of the different valence cations among these sites. In magnetite, the tetrahedral A-sites are exclusively occupied by Fe³⁺ ions.[2][3] The octahedral B-sites are occupied by an equal number of Fe²⁺ and Fe³⁺ ions.[1][2] This arrangement can be represented by the formula [Fe³⁺]ₐ[Fe²⁺Fe³⁺]₈O₄, where 'A' and 'B' denote the tetrahedral and octahedral sites, respectively.[2][3]

Crystallographic Data Summary

The fundamental crystallographic parameters for magnetite are summarized below. These values are critical for theoretical modeling and experimental data interpretation.

| Parameter | Value / Description | Source(s) |

| Chemical Formula | Fe₃O₄ or FeO·Fe₂O₃ | [1] |

| Crystal System | Cubic | [1][2] |

| Space Group | Fd-3m (No. 227) | [3][4][5] |

| Lattice Parameter (a) | ~8.396 Å (0.8396 nm) for bulk material | [3][6] |

| Formula Units (Z) | 8 (i.e., 8 Fe₃O₄ units per unit cell) | |

| Coordination | Fe³⁺ in tetrahedral sites; Fe²⁺ and Fe³⁺ in octahedral sites | [1][2][3] |

Experimental Protocol: X-Ray Diffraction (XRD) Analysis

X-ray diffraction is the most powerful and widely used technique for determining the crystal structure of magnetite.[7][8] It relies on the principle of Bragg's law, where constructive interference of X-rays scattered by the crystalline lattice produces a unique diffraction pattern. This pattern serves as a fingerprint for the material's crystal structure.

Detailed Methodology for XRD

-

Sample Preparation:

-

A representative sample of black iron oxide is obtained.

-

The sample is ground into a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites and minimize preferred orientation effects.

-

The powder is carefully mounted onto a zero-background sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

-

Data Acquisition:

-

The sample is loaded into a powder X-ray diffractometer (e.g., Bruker D8 Advance).

-

The instrument is configured with a copper X-ray source (Cu Kα radiation, λ ≈ 1.5406 Å) and a position-sensitive detector.[9]

-

Typical operating parameters are set, such as a voltage of 40 kV and a current of 40 mA.

-

The diffraction pattern is collected over a 2θ range, typically from 20° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[9][10]

-

-

Data Analysis:

-

The raw data is processed to remove background noise and, if necessary, strip the Kα₂ component.

-

The positions (2θ values) and intensities of the diffraction peaks are identified.

-

The observed peaks are compared to a standard diffraction pattern from a crystallographic database (e.g., JCPDS card no. 19-0629 or ICSD-26410) to confirm the phase identity as magnetite.[4][5]

-

The crystallite size can be estimated from the peak broadening using the Debye-Scherrer equation.[11]

-

Characteristic XRD Peaks

The diffraction pattern of magnetite shows several characteristic peaks corresponding to specific crystallographic planes (hkl).

| 2θ Angle (for Cu Kα) | Miller Indices (hkl) | Source(s) |

| ~30.2° | (220) | [5][9][11] |

| ~35.5° | (311) | [5][9][11] |

| ~43.2° | (400) | [5][9][11] |

| ~53.5° | (422) | [5][9][11] |

| ~57.1° | (511) | [5][9][11] |

| ~62.8° | (440) | [5][9][11] |

Advanced Analysis: The Rietveld Refinement Method

For a precise and quantitative determination of crystallographic parameters, the Rietveld method is employed.[12] This powerful technique involves fitting a complete theoretical diffraction profile to the entire measured experimental pattern using a non-linear least squares algorithm.[12][13] This allows for the refinement of structural parameters such as lattice constants, atomic positions, site occupancy factors, and thermal parameters.[14]

Protocol for Rietveld Refinement

-

Initial Model Creation:

-

A starting structural model for magnetite is created using known crystallographic information: the Fd-3m space group, approximate lattice parameter (a ≈ 8.39 Å), and the atomic positions for Fe on tetrahedral (8a) and octahedral (16d) sites, and O on the (32e) site.[10]

-

Instrumental parameters (e.g., peak shape function, zero-shift) are also included in the model.

-

-

Refinement Procedure:

-

Using specialized software (e.g., MAUD, TOPAS, GSAS), the refinement process is initiated.[5][10]

-

The refinement proceeds in stages. Typically, scale factors and background parameters are refined first, followed by lattice parameters and peak shape parameters.

-

In the final stages, atomic coordinates (e.g., the oxygen 'u' parameter) and site occupancy factors can be refined to determine the precise cation distribution and stoichiometry.

-

-

Assessment of Fit:

-

The quality of the fit is evaluated using numerical figures of merit, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ² or GOF).

-

A visual inspection of the difference plot (observed pattern minus calculated pattern) is crucial to identify any systematic errors or un-modeled phases.[13]

-

Refinable Structural Parameters

The Rietveld method can provide highly accurate values for key structural parameters.

| Parameter | Description | Typical Refined Value |

| Lattice Parameter (a) | The dimension of the cubic unit cell. | 8.39 - 8.40 Å |

| Oxygen Positional Parameter (u) | The fractional coordinate for the oxygen atoms in the 32e Wyckoff position. | ~0.255 |

| Site Occupancy Factor (SOF) | The fraction of a crystallographic site occupied by a specific atom type. | Confirms cation distribution. |

| Isotropic Displacement Parameters (Biso) | A measure of the mean displacement of atoms from their lattice sites due to thermal vibration. | Varies with atom type. |

Conclusion

The crystal structure of black iron oxide (magnetite) is a well-defined inverse spinel with a cubic unit cell belonging to the Fd-3m space group. This specific arrangement of Fe²⁺ and Fe³⁺ ions in tetrahedral and octahedral sites governs its important magnetic and electronic properties. Standard laboratory techniques, particularly powder X-ray diffraction, are sufficient for phase identification and basic characterization. For in-depth scientific research and materials development, the Rietveld refinement method provides a robust framework for extracting precise, quantitative crystallographic data, offering unparalleled insight into the material's atomic-scale structure.

References

- 1. Iron(II,III) oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Electrochemical discharge of nanocrystalline magnetite: structure analysis using X-ray diffraction and X-ray absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Magnetite Crystal Orientation in Magnetosome Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jurnal.untirta.ac.id [jurnal.untirta.ac.id]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to the Magnetic Properties of Magnetite Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of magnetite (Fe₃O₄) nanoparticles, tailored for professionals in research and drug development. The unique magnetic characteristics of these nanoparticles at the nanoscale, particularly superparamagnetism, make them highly valuable for a range of biomedical applications, including targeted drug delivery, magnetic resonance imaging (MRI), and magnetic hyperthermia.

Fundamental Magnetic Properties of Magnetite Nanoparticles

Magnetite nanoparticles exhibit magnetic behaviors that are significantly dependent on their size. While bulk magnetite is ferrimagnetic, nanoparticles with diameters typically below 20 nm display a phenomenon known as superparamagnetism.[1] This transition in magnetic properties is crucial for their application in biological systems.

Superparamagnetism: In the superparamagnetic state, nanoparticles possess a single magnetic domain.[2][3] Thermal energy is sufficient to overcome the magnetic anisotropy energy barrier, causing the magnetic moment of each nanoparticle to fluctuate rapidly.[2][3] Consequently, in the absence of an external magnetic field, the nanoparticles have a net magnetization of zero, preventing agglomeration and embolism in biological environments.[3] When an external magnetic field is applied, these nanoparticles exhibit a strong magnetic response, far exceeding that of paramagnetic materials, which is essential for guiding them to a target site.[2][3]

Saturation Magnetization (Ms): This is the maximum magnetic moment that can be induced in a material by an external magnetic field. For magnetite nanoparticles, the saturation magnetization is a critical parameter as it dictates the strength of the magnetic response. It is influenced by factors such as particle size, crystallinity, and surface coatings.[1] Generally, as the particle size decreases, the saturation magnetization also tends to decrease compared to the bulk value due to increased surface effects and spin disorder on the nanoparticle surface.

Coercivity (Hc) and Remanence (Mr): Coercivity is the measure of the reverse magnetic field required to demagnetize a material completely after it has been magnetized to saturation. Remanence is the magnetization that remains after the external magnetic field is removed. For superparamagnetic nanoparticles, both coercivity and remanence are nearly zero at room temperature, which is a defining characteristic of their behavior.[4]

The relationship between nanoparticle size and its magnetic properties is a key consideration in the design of magnetite nanoparticles for specific applications. The following diagram illustrates this fundamental concept.

Quantitative Data on Magnetic Properties

The magnetic properties of magnetite nanoparticles are highly dependent on their synthesis parameters, which in turn dictate their size and morphology. The following tables summarize quantitative data from various studies, illustrating these relationships.

| Synthesis Method | Particle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Remanence (emu/g) | Reference |

| Co-precipitation | 10.1 ± 4.0 | 65.2 | ~10-40 | < 3 | [4] |

| Co-precipitation | ~30 | 88.1 | ~0 | 12.65 | [5] |

| Co-precipitation | 11.39 - 36.94 | Not specified | Not specified | Not specified | [6] |

| Hydrothermal | 11 - 13 | Not specified | Not specified | Not specified | [7] |

| Thermal Decomposition | Not specified | 70 | Not specified | Not specified | [7] |

Table 1: Magnetic Properties of Magnetite Nanoparticles Synthesized by Various Methods.

| Particle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Synthesis Method |

| 6.4 | 1.1 (µB/fu) | - | Co-precipitation |

| 10.8 | 2.6 (µB/fu) | - | Co-precipitation |

| 37.8 | 2.3 (µB/fu) | - | Co-precipitation |

| 91.4 | 2.0 (µB/fu) | - | Co-precipitation |

| 29.2 | 60 | 61.172 | Co-precipitation |

| 10.1 | 65.2 | ~10-40 | Co-precipitation |

Table 2: Influence of Particle Size on Magnetic Properties of Magnetite Nanoparticles.

Experimental Protocols

Synthesis of Magnetite Nanoparticles via Co-Precipitation

The co-precipitation method is a widely used, relatively simple, and scalable technique for synthesizing magnetite nanoparticles.[6][7][8][9]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Deionized water

-

Nitrogen gas (optional, for inert atmosphere)

Procedure:

-

Prepare aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O. A typical molar ratio of Fe³⁺ to Fe²⁺ is 2:1.[9]

-

Mix the iron salt solutions in a reaction vessel with vigorous stirring.

-

Heat the mixture to a desired temperature (e.g., 80°C), although the reaction can also be performed at room temperature.[9][10]

-

Under continuous stirring, add the alkaline solution (e.g., NH₄OH or NaOH) dropwise to the iron salt mixture. This will cause the precipitation of black magnetite nanoparticles.[8] The final pH of the solution should be in the range of 9-11.[10]

-

Maintain the reaction for a specific duration (e.g., 1-2 hours) to allow for crystal growth and stabilization.

-

Separate the synthesized nanoparticles from the solution using a strong magnet.

-

Wash the nanoparticles multiple times with deionized water to remove any unreacted precursors and byproducts.

-

Dry the nanoparticles, for instance, in an oven at a moderate temperature (e.g., 60-80°C).

The following diagram illustrates the workflow for the co-precipitation synthesis of magnetite nanoparticles.

Characterization of Magnetic Properties

VSM is a standard technique for characterizing the magnetic properties of materials, including nanoparticles.[11][12] It measures the magnetic moment of a sample as a function of an applied magnetic field.[12]

Sample Preparation:

-

For powder samples, a known mass of the nanoparticles is packed into a sample holder.

-

For liquid samples (nanoparticle dispersions), the liquid is sealed in a container, and the background signal from the container is subtracted from the measurement.[13]

Experimental Procedure:

-

The sample is placed in a uniform magnetic field.

-

The sample is made to vibrate sinusoidally, typically in a direction perpendicular to the applied magnetic field.[11]

-

The vibration of the magnetized sample induces an electrical signal in a set of pickup coils.

-

This signal is proportional to the magnetic moment of the sample.

-

The applied magnetic field is swept through a range (e.g., -20 kOe to +20 kOe) to obtain a hysteresis loop.

-

From the hysteresis loop, key parameters such as saturation magnetization, coercivity, and remanence can be determined.

The diagram below outlines the experimental workflow for VSM analysis.

SQUID magnetometry is an extremely sensitive technique used to measure very weak magnetic signals, making it ideal for characterizing the subtle magnetic properties of nanoparticles.[14][15]

Sample Preparation:

-

Similar to VSM, a precise amount of the nanoparticle sample is placed in a sample holder, often a gelatin capsule or a straw, which has a minimal magnetic background signal.[16]

Experimental Procedure:

-

The sample is moved through a set of superconducting detection coils within a highly uniform magnetic field.

-

The movement of the magnetic sample induces a change in the magnetic flux through the coils.

-

This change in flux is detected by the SQUID sensor, which converts it into a voltage signal.

-

The measurement can be performed as a function of temperature and applied magnetic field.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) measurements are often performed to determine the blocking temperature (Tₑ), which is the temperature at which the nanoparticles transition from superparamagnetic to a "blocked" state where their magnetic moments are frozen.[17]

Applications in Drug Development

The unique magnetic properties of magnetite nanoparticles make them highly promising for various applications in drug development.

Targeted Drug Delivery: Magnetite nanoparticles can be functionalized with therapeutic agents and targeting ligands.[18] When introduced into the bloodstream, an external magnetic field can be used to guide these nanoparticles to a specific site in the body, such as a tumor, thereby increasing the local concentration of the drug and minimizing systemic side effects.[18][19]

Magnetic Hyperthermia: When subjected to an alternating magnetic field (AMF), superparamagnetic nanoparticles generate heat due to Néel and Brownian relaxation losses.[20][21] This localized heating can be used to selectively destroy cancer cells or trigger the release of drugs from temperature-sensitive nanocarriers.[20][22]

The following diagram provides a schematic representation of a functionalized magnetite nanoparticle for targeted drug delivery.

Conclusion

Magnetite nanoparticles possess a rich set of magnetic properties that are highly tunable through synthetic control over their size and surface chemistry. A thorough understanding and precise characterization of these properties are paramount for the successful design and implementation of these nanomaterials in advanced biomedical applications, particularly in the realm of targeted drug delivery and therapy. This guide provides a foundational understanding of these principles and methodologies to aid researchers and professionals in this exciting and rapidly evolving field.

References

- 1. Synthesis, Principles, and Properties of Magnetite Nanoparticles for In Vivo Imaging Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. batch.libretexts.org [batch.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Magnetite Nanoparticles: Synthesis and Applications in Optics and Nanophotonics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. my.che.utah.edu [my.che.utah.edu]

- 10. mdpi.com [mdpi.com]

- 11. Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field [mdpi.com]

- 12. measurlabs.com [measurlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Magnetic nanoparticles for gene and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fundamentals to Apply Magnetic Nanoparticles for Hyperthermia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Using magnetic particle imaging systems to localize and guide magnetic hyperthermia treatment: tracers, hardware, and future medical applications - PMC [pmc.ncbi.nlm.nih.gov]

surface chemistry of iron oxide nanoparticles

An In-depth Technical Guide to the Surface Chemistry of Iron Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the surface chemistry of iron oxide nanoparticles (IONPs), covering their synthesis, functionalization, characterization, and applications, with a focus on the biomedical field. Bare iron oxide nanoparticles often exhibit hydrophobic properties and can show cytotoxic effects, making surface modification essential for their use in biological systems.[1][2] Proper functionalization not only enhances biocompatibility and colloidal stability but also allows for the attachment of therapeutic agents and targeting moieties, creating multifunctional platforms for diagnostics and drug delivery.[3][4][5]

The synthesis method for IONPs is critical as it dictates their fundamental physicochemical properties, including size, crystallinity, and magnetic behavior, which in turn influence their surface chemistry and suitability for biomedical applications.[3] Common methods include co-precipitation, thermal decomposition, and hydrothermal synthesis.[1][6]

-

Co-precipitation: This is the most widely used method due to its simplicity and scalability.[3][6] It involves the stoichiometric precipitation of Fe²⁺ and Fe³⁺ salts in an aqueous solution by adding a base.[6][7] While cost-effective, it can produce particles with a broader size distribution.[3] The reaction must often be performed in an oxygen-free environment to prevent the oxidation of magnetite (Fe₃O₄) to maghemite (γ-Fe₂O₃).[7][8]

-

Thermal Decomposition: This method involves the high-temperature decomposition of iron precursors in organic solvents with surfactants.[6] It offers excellent control over particle size and produces high-quality, monodispersed nanoparticles, though it is more expensive and requires stringent conditions.[6]

-

Hydrothermal Synthesis: In this technique, the reaction occurs in a sealed, high-pressure vessel (autoclave).[6] The elevated temperature and pressure accelerate the reaction rate, yielding highly crystalline nanoparticles with a narrow size distribution.[6][9]

Surface Chemistry and Functionalization Strategies

Surface modification is crucial to improve the stability, biocompatibility, and functionality of IONPs for biomedical use.[1][10] The process involves coating the nanoparticle core with various organic or inorganic materials.

Inorganic Coatings: Silanization

Silica (SiO₂) is a frequently used coating material that enhances stability in water, provides protection under acidic conditions, and reduces the toxicity of the iron oxide core.[1] The silica shell also provides a versatile platform for attaching various ligands and drug molecules.[1][11]

Organic Coatings: Small Molecules and Polymers

-

Citric Acid: As a short-chain organic molecule with three carboxylate groups, citric acid is an effective stabilizer.[12][13] It adsorbs onto the IONP surface, leaving at least one carboxyl group free, which increases the negative surface charge, enhances colloidal stability, and provides a point of attachment for further functionalization.[12][14][15]

-

Polymers:

-

Polyethylene Glycol (PEG): PEGylation is a common strategy to create a hydrophilic surface, which helps nanoparticles evade the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream.[5][16][17]

-

Dextran and Chitosan: These natural polysaccharides are used to improve biocompatibility and provide functional groups for drug conjugation.[18][19] Chitosan's positive charge can facilitate interaction with negatively charged cell membranes.[19]

-

Polyethylenimine (PEI): This cationic polymer is particularly useful for high-capacity drug loading, as demonstrated with doxorubicin.[18]

-

The choice of coating affects key parameters such as particle size, surface charge, and drug interaction, which must be optimized for specific applications.

Data Presentation: Physicochemical Properties

Quantitative data is essential for comparing different IONP formulations. The following tables summarize key parameters influenced by synthesis and surface modification.

Table 1: Influence of Surface Coating on Physicochemical Properties of IONPs

| Core Material | Coating Material | Average Core Size (nm) | Hydrodynamic Size (nm) | Zeta Potential (mV) | Saturation Magnetization (emu/g) | Reference(s) |

| Fe₃O₄/γ-Fe₂O₃ | Uncoated | 8 | 226 | -28.90 ± 0.52 | N/A | [14][20] |

| Fe₃O₄/γ-Fe₂O₃ | Citric Acid | 8 | 93 - 115 | -31.65 ± 0.57 | 50 - 58 | [14][20] |

| Fe₃O₄ | Oleylamine | 5.5 ± 0.6 | N/A | N/A | N/A | [21] |

| Fe₃O₄ | PEG-BP | 5.5 ± 0.7 | N/A | N/A | N/A | [21] |

| Fe₃O₄ | P(OEGMA-co-MAA) | 10 - 25 | < 30 | N/A | N/A | [16][22] |

Table 2: Doxorubicin (DOX) Loading and Release on Functionalized IONPs

| IONP Formulation | DOX Loading Capacity (µg/mg) | Loading Efficiency (%) | Release Conditions | % DOX Released | Reference(s) |

| Fe₃O₄@PEI | N/A | High | pH 5.0 | N/A | [18] |

| Fe₃O₄@PSS | N/A | Moderate | pH 5.0 | ~30% | [18] |

| MNP_OA | 870 | ~90% | pH 5.0 (acidic) | pH-dependent | [23] |

| PEG-PEI-NP | 1089 ± 21 molecules/NP | High | pH 4.5-5.5 (24h) | ~40-60% | [24] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of nanoparticle synthesis and functionalization.

Protocol: Co-precipitation Synthesis of IONPs

This protocol is adapted from Medina-Espinosa (2021).[14]

-

Prepare Solutions: Prepare a 0.9 mol/L NaOH solution. Separately, prepare a mixture of FeCl₃·6H₂O (1.28 mol/L) and FeCl₂·4H₂O (0.64 mol/L) in 0.4 mol/L HCl.

-

Reaction Setup: Place the NaOH solution in a reaction vessel equipped with a mechanical stirrer and an inlet for nitrogen gas. Place the vessel in an ultrasonic bath.

-

Precipitation: Purge the setup with nitrogen to create an inert atmosphere. Begin mechanical agitation (450 rpm) and sonication.

-

Addition of Iron Salts: Add the iron salt mixture dropwise to the NaOH solution using a peristaltic pump at a controlled rate (e.g., 48 rpm).

-

Reaction: Continue the reaction under stirring and sonication for 30 minutes at room temperature. A black precipitate of magnetite (Fe₃O₄) will form.

-

Washing: Collect the resulting black nanoparticles using a strong permanent magnet to decant the supernatant. Wash the nanoparticles three times with deionized water, using the magnet for separation each time.

-

Storage: Resuspend the washed nanoparticles in deionized water for storage or immediate functionalization.

Protocol: Surface Coating with Citric Acid

This protocol is based on procedures for coating pre-synthesized IONPs.[13]

-

Prepare Suspension: Disperse the freshly synthesized and washed IONPs in ultrapure water.

-

Prepare Coating Solution: Prepare a 10 wt% aqueous solution of citric acid.

-

Coating Reaction: Add 150 mL of the citric acid solution to the nanoparticle suspension.

-

Heating and Stirring: Heat the mixture to 60°C and stir vigorously for 15 minutes. The carboxylate groups of the citric acid will bind to the iron oxide surface.

-

Washing: After the reaction is complete, cool the mixture to room temperature. Collect the coated nanoparticles with a permanent magnet and wash them three times with ultrapure water to remove any unbound citric acid.

-

Final Product: Resuspend the citric acid-coated IONPs (IONPs@CA) in an appropriate buffer or deionized water.

Protocol: Characterization by DLS and Zeta Potential

-

Sample Preparation: Prepare a dilute, homogenous suspension of the nanoparticles (e.g., 0.1 mg/mL) in deionized water or a buffer of known pH and ionic strength. Ensure the sample is free of aggregates by brief sonication if necessary.

-

Instrument Setup: Turn on the Dynamic Light Scattering (DLS) and zeta potential instrument (e.g., a Zetasizer) and allow it to equilibrate to the desired temperature (typically 25°C).

-

DLS Measurement (Hydrodynamic Size):

-

Transfer the nanoparticle suspension to a clean cuvette.

-

Place the cuvette in the instrument.

-

Set the measurement parameters (e.g., material refractive index, solvent viscosity).

-

Perform the measurement. The instrument uses the fluctuations in scattered light intensity to calculate the particle size distribution and the average hydrodynamic diameter.

-

-

Zeta Potential Measurement (Surface Charge & Stability):

-

Transfer the nanoparticle suspension to a specialized zeta potential cell (e.g., a folded capillary cell).

-

Place the cell in the instrument.

-

The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.

-

The measured velocity is used to calculate the zeta potential, which indicates the magnitude of the electrostatic charge at the particle surface and predicts the colloidal stability.[14]

-

Mandatory Visualizations

IONP Surface Functionalization Pathway

Caption: Workflow for multifunctional IONP surface functionalization.

IONP Characterization Workflow

Caption: Experimental workflow for IONP physicochemical characterization.

Mechanism of Magnetic Hyperthermia

Caption: Signaling pathway for IONP-mediated magnetic hyperthermia.

Applications in Drug Development

Functionalized IONPs are versatile platforms for a range of biomedical applications.[1][3] Their superparamagnetic properties are key to their use as contrast agents in Magnetic Resonance Imaging (MRI) and as heating mediators in magnetic hyperthermia for cancer therapy.[3][25][26]

In drug delivery, IONPs can be loaded with chemotherapeutics like doxorubicin.[27][28] Surface coatings can be designed to release the drug in response to specific stimuli, such as the lower pH found in tumor microenvironments.[18][24] This targeted approach enhances the efficacy of cancer treatments while minimizing damage to healthy tissues.[1] Furthermore, IONPs have been shown to overcome multidrug resistance in cancer cells by circumventing the efflux pumps that normally expel chemotherapeutic agents.[24][27]

References

- 1. Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs) [mdpi.com]

- 2. Evaluation of iron oxide nanoparticle biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. blog.techinstro.com [blog.techinstro.com]

- 7. emerald.com [emerald.com]

- 8. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [scholarshare.temple.edu]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Citric acid coated iron oxide nanoparticles — Structural and magnetic properties | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. old.umfcv.ro [old.umfcv.ro]

- 14. Citrate coated iron oxide nanoparticles: Synthesis, characterization, and performance in protein adsorption [aimspress.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. worldscientific.com [worldscientific.com]

- 18. mdpi.com [mdpi.com]

- 19. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Superparamagnetic iron oxide nanoparticles for magnetic hyperthermia: recent advancements, molecular effects, and future directions in the omics era - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Doxorubicin-Loaded Iron Oxide Nanoparticles Induce Oxidative Stress and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Fe₃O₄ Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of magnetite (Fe₃O₄) nanoparticles. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the application of these versatile nanomaterials. This document details common synthesis methodologies, outlines rigorous characterization techniques, and presents key quantitative data in a clear and accessible format.

Synthesis of Fe₃O₄ Nanoparticles

The synthesis of Fe₃O₄ nanoparticles with controlled size, shape, and magnetic properties is crucial for their diverse applications. Several methods have been developed, each with its own advantages and limitations. The most prominent methods include co-precipitation, thermal decomposition, hydrothermal synthesis, and the sol-gel method.[1]

Co-precipitation Method

Co-precipitation is a widely used, relatively simple, and cost-effective method for synthesizing Fe₃O₄ nanoparticles.[2] It involves the precipitation of iron ions (a mixture of Fe²⁺ and Fe³⁺) from an aqueous solution by adding a base.[3] The size and shape of the resulting nanoparticles can be influenced by factors such as the ratio of Fe²⁺ to Fe³⁺ ions, temperature, pH, and the type of base used.[4]

Experimental Protocol:

-

Prepare separate aqueous solutions of an iron(III) salt (e.g., ferric chloride, FeCl₃) and an iron(II) salt (e.g., ferrous chloride, FeCl₂·4H₂O or ferrous sulfate, FeSO₄·7H₂O). A typical molar ratio of Fe³⁺ to Fe²⁺ is 2:1.[2][3]

-

Mix the iron salt solutions under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of Fe²⁺ ions.

-

Heat the mixture to a desired temperature (e.g., 70-80 °C) with vigorous stirring.[5][6]

-

Slowly add a basic solution, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), dropwise to the iron salt solution until a black precipitate of Fe₃O₄ is formed.[3][4] The pH of the solution should be carefully controlled, typically in the range of 9-11.

-

Continue stirring the suspension for a period of time (e.g., 1-2 hours) to allow for the growth and crystallization of the nanoparticles.

-

Separate the black precipitate from the solution using a permanent magnet.

-

Wash the nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the synthesized Fe₃O₄ nanoparticles in a vacuum oven at a moderate temperature (e.g., 65 °C).[1]

Logical Workflow for Co-precipitation Synthesis:

Caption: Workflow for Fe₃O₄ nanoparticle synthesis via co-precipitation.

Thermal Decomposition Method

The thermal decomposition method is known for producing high-quality, monodisperse Fe₃O₄ nanoparticles with good control over size and shape.[7][8] This method involves the decomposition of an iron-organic precursor, such as iron acetylacetonate (Fe(acac)₃) or an iron oleate complex, at a high temperature in an organic solvent containing surfactants.[9][10]

Experimental Protocol:

-

Synthesize an iron-oleate complex by reacting an iron salt (e.g., FeCl₃·6H₂O) with sodium oleate or oleic acid.[8][11]

-

In a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, dissolve the iron-oleate precursor in a high-boiling point organic solvent (e.g., 1-octadecene).

-

Add a surfactant, such as oleic acid or oleylamine, to the solution to control nanoparticle growth and prevent aggregation.

-

Heat the mixture to a high temperature (e.g., 320 °C) under a nitrogen atmosphere with vigorous stirring.[7]

-

Maintain the reaction at this temperature for a specific duration (e.g., 30-120 minutes) to allow for the decomposition of the precursor and the formation of Fe₃O₄ nanoparticles.

-

Cool the reaction mixture to room temperature.

-

Add a non-solvent, such as ethanol or acetone, to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove excess surfactants and unreacted precursors.

-

Disperse the final product in a suitable organic solvent.

Hydrothermal Synthesis Method

Hydrothermal synthesis is a versatile method that allows for the production of highly crystalline Fe₃O₄ nanoparticles with various morphologies.[12] This technique involves a chemical reaction in a sealed vessel, called an autoclave, at elevated temperatures and pressures.[13]

Experimental Protocol:

-

Dissolve an iron salt precursor, such as FeCl₃·6H₂O or a mixture of FeCl₂ and FeCl₃, in a solvent, typically water.[14]

-

Add a precipitating agent (e.g., NH₄OH) and optionally a surfactant or capping agent (e.g., sodium dodecyl sulfate or polyethylene glycol) to the solution.[12]

-

Transfer the resulting solution or suspension into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven to a specific temperature (e.g., 134-220 °C) for a defined period (e.g., 3-12 hours).[12][14]

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the black precipitate by centrifugation or magnetic separation.

-

Wash the product with deionized water and ethanol.

-

Dry the synthesized Fe₃O₄ nanoparticles.

Sol-Gel Method

The sol-gel method is a low-temperature technique that offers good control over the particle size and morphology of Fe₃O₄ nanoparticles.[15] It involves the transformation of a molecular precursor solution (sol) into a three-dimensional solid network (gel).

Experimental Protocol:

-

Prepare solutions of iron precursors, such as ferrous sulfate (FeSO₄·7H₂O) and ferric chloride (FeCl₃), in a solvent like water or ethanol.[5][6][15]

-

Mix the precursor solutions in a condenser at a controlled temperature (e.g., 70 °C).[5][6]

-

A gel is formed through hydrolysis and condensation reactions.

-

The gel is aged at room temperature.

-

The aged gel (xerogel) is then subjected to a heat treatment (annealing) at a specific temperature (e.g., 200 °C) in a furnace to obtain the final Fe₃O₄ nanoparticles.[15]

-

The calcined sample is crushed into a fine powder.

Characterization of Fe₃O₄ Nanoparticles

A thorough characterization of synthesized Fe₃O₄ nanoparticles is essential to determine their physical, chemical, and magnetic properties, ensuring their suitability for specific applications. A combination of different techniques is typically employed.[7]

Logical Relationship of Characterization Techniques:

Caption: Relationship between characterization techniques and measured properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to identify the crystal phase and determine the crystallite size of Fe₃O₄ nanoparticles.[5] The diffraction pattern of Fe₃O₄ nanoparticles typically shows characteristic peaks corresponding to the inverse spinel structure.[16][17] The average crystallite size can be estimated using the Debye-Scherrer equation.[16]

Experimental Protocol:

-

Prepare a powdered sample of the synthesized Fe₃O₄ nanoparticles.

-

Mount the sample on a sample holder.

-

Place the holder in the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, current, and scanning range (2θ). A typical scanning range is from 20° to 80°.[17]

-

Perform the XRD scan.

-

Analyze the resulting diffractogram to identify the crystal phases by comparing the peak positions with standard JCPDS data for magnetite (e.g., JCPDS No. 19-0629).[15]

-

Calculate the average crystallite size from the broadening of the most intense diffraction peak using the Scherrer equation.

Transmission Electron Microscopy (TEM)

TEM is a powerful imaging technique used to visualize the morphology, size, and size distribution of nanoparticles.[16][18] High-resolution TEM (HRTEM) can provide information about the crystal lattice of the nanoparticles.

Experimental Protocol:

-

Disperse a small amount of the Fe₃O₄ nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication to obtain a dilute and well-dispersed suspension.

-

Place a drop of the suspension onto a TEM grid (typically a copper grid coated with a thin carbon film).

-

Allow the solvent to evaporate completely.

-

Insert the dried grid into the TEM instrument.

-

Operate the microscope at a specific accelerating voltage (e.g., 100 kV).[16]

-

Acquire images at different magnifications to observe the overall morphology and individual nanoparticles.

-

Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles to determine the average size and size distribution.[16][18]

Scanning Electron Microscopy (SEM)

SEM is used to study the surface morphology and microstructure of the Fe₃O₄ nanoparticle powder.[5] It provides information on the shape and aggregation state of the nanoparticles.

Experimental Protocol:

-

Mount a small amount of the dry Fe₃O₄ nanoparticle powder onto an SEM stub using conductive double-sided tape.

-

If the sample is not sufficiently conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging effects.

-

Introduce the stub into the SEM chamber.

-

Operate the microscope at a suitable accelerating voltage.

-

Scan the electron beam across the sample to generate images of the surface topography.

Vibrating Sample Magnetometry (VSM)

VSM is used to investigate the magnetic properties of Fe₃O₄ nanoparticles, such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).[16][19] This technique is crucial for determining if the nanoparticles exhibit superparamagnetic behavior, which is characterized by high Ms, and near-zero Mr and Hc at room temperature.[20]

Experimental Protocol:

-

Place a known mass of the powdered Fe₃O₄ nanoparticle sample in a sample holder.

-

Position the holder in the VSM instrument between the poles of an electromagnet.

-

Apply a varying magnetic field and measure the resulting magnetization of the sample at a constant temperature (e.g., room temperature).[19]

-

Plot the magnetization (M) as a function of the applied magnetic field (H) to obtain a hysteresis loop.

-

From the hysteresis loop, determine the values of Ms (the maximum magnetization reached at high fields), Mr (the magnetization at zero applied field), and Hc (the magnetic field required to reduce the magnetization to zero).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the Fe₃O₄ nanoparticles and to confirm the formation of the iron oxide core.[5][21] The FTIR spectrum of Fe₃O₄ typically shows a characteristic absorption band in the low-wavenumber region (around 500-600 cm⁻¹) corresponding to the Fe-O stretching vibration.[22][23]

Experimental Protocol:

-

Mix a small amount of the Fe₃O₄ nanoparticle powder with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powder directly on the ATR crystal.[22]

-

Place the pellet or the ATR crystal in the FTIR spectrometer.

-

Record the infrared spectrum over a specific wavenumber range (e.g., 400-4000 cm⁻¹).[5]

-

Analyze the spectrum to identify the characteristic absorption peaks.

Quantitative Data Summary

The properties of Fe₃O₄ nanoparticles are highly dependent on the synthesis method employed. The following tables summarize typical quantitative data obtained from the characterization of Fe₃O₄ nanoparticles synthesized by different methods.

Table 1: Particle Size of Fe₃O₄ Nanoparticles Synthesized by Various Methods

| Synthesis Method | Precursors | Average Particle Size (nm) | Reference(s) |

| Co-precipitation | FeCl₃, FeCl₂ | 10 - 20 | [24][25] |

| Co-precipitation | Iron Sand | 14.8 | [26] |

| Thermal Decomposition | Iron(III) Oleate | 5 - 22 | [7] |

| Thermal Decomposition | Fe(acac)₃ | Controllable | [9] |

| Hydrothermal | FeCl₂, NH₄OH | 15 - 31 | [14] |

| Hydrothermal | Fe(NO₃)₃·9H₂O, FeCl₂·4H₂O | Not specified | |

| Sol-Gel | FeSO₄·7H₂O, FeCl₃ | 1.2 | [5][6] |

| Sol-Gel | Ferric Nitrate | Not specified | [15] |

Table 2: Magnetic Properties of Fe₃O₄ Nanoparticles

| Synthesis Method | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Behavior | Reference(s) |

| Co-precipitation | 36.84 | Not specified | Superparamagnetic | [19] |

| Co-precipitation (from Iron Sand) | 27.36 | 100 | Ferromagnetic | [26] |

| Thermal Decomposition | ~93 (at RT) | Not specified | Superparamagnetic | [11] |

| Hydrothermal | 66 | 5 | Superparamagnetic | |

| Varies (size-dependent) | 5 nm: Low, 20 nm: Higher | Not specified | Superparamagnetic | [20] |

Note: The values presented in these tables are indicative and can vary significantly based on the specific experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Fe3O4 Nanoparticles by Sol-Gel Method Using Water as a Solvent [scirp.org]

- 6. scirp.org [scirp.org]

- 7. Fe3O4 Nanoparticles: Structures, Synthesis, Magnetic Properties, Surface Functionalization, and Emerging Applications | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Green Synthesis of Magnetite Nanoparticles (via Thermal Decomposition Method) with Controllable Size and Shape [spiral.imperial.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. media.neliti.com [media.neliti.com]

- 13. [PDF] Hydrothermal Synthesis of Fe3O4 Nanoparticles and Flame Resistance Magnetic Poly styrene Nanocomposite | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jurnal.untirta.ac.id [jurnal.untirta.ac.id]

- 18. scielo.br [scielo.br]

- 19. acadpubl.eu [acadpubl.eu]

- 20. physics.byu.edu [physics.byu.edu]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Surface Study of Fe3O4 Nanoparticles Functionalized With Biocompatible Adsorbed Molecules [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. ijnnonline.net [ijnnonline.net]

- 26. ipr.unram.ac.id [ipr.unram.ac.id]

A Technical Guide to the Electronic Properties of Magnetite Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of magnetite (Fe₃O₄) thin films, a material of significant interest for spintronic and biomedical applications. This document details the fundamental electronic phenomena observed in these films, outlines the experimental protocols for their fabrication and characterization, and presents key quantitative data in a structured format.

Core Electronic Properties of Magnetite Thin Films

Magnetite, a ferrimagnetic iron oxide with an inverse spinel crystal structure, exhibits a unique combination of electronic and magnetic properties that are highly sensitive to material form, stoichiometry, and external conditions. When prepared as thin films, these properties can be tuned for specific applications.

The Verwey Transition

A hallmark of magnetite is the Verwey transition, a first-order phase transition that occurs at a critical temperature (Tᵥ).[1] In bulk, stoichiometric magnetite, this transition happens at approximately 120-125 K.[1][2] Below Tᵥ, magnetite transforms from a cubic, metallic-like state to a monoclinic, insulating state, accompanied by an abrupt increase in resistivity by about two orders of magnitude.[3] This transition is attributed to the ordering of Fe²⁺ and Fe³⁺ ions on the octahedral sites of the spinel structure.[1]

In thin films, the Verwey transition is highly sensitive to several factors:

-

Thickness: The transition temperature generally decreases with decreasing film thickness. For very thin films (typically below 20-50 nm), the transition can be suppressed entirely.[4]

-

Stoichiometry: Deviations from the ideal Fe₃O₄ stoichiometry, such as the presence of oxygen vacancies or an excess of iron, can lower the transition temperature or broaden the transition.[1]

-

Strain: Substrate-induced strain, arising from the lattice mismatch between the film and the substrate, can significantly influence Tᵥ. Both compressive and tensile strain can alter the electronic band structure and, consequently, the charge ordering responsible for the transition.

Spin Polarization

Magnetite is theoretically predicted to be a half-metal, meaning it should exhibit 100% spin polarization at the Fermi level.[5] This implies that the charge carriers (electrons) contributing to electrical conduction have the same spin orientation. This property makes magnetite highly attractive for spintronic devices, where the manipulation of electron spin is crucial.

Experimental measurements of spin polarization in magnetite thin films have yielded a range of values, often lower than the theoretical 100%. This discrepancy is attributed to factors such as:

-

Surface Effects: The surface of the thin film can have a different electronic and magnetic structure compared to the bulk, leading to reduced spin polarization.

-

Anti-Phase Boundaries (APBs): These are structural defects that form during the growth of epitaxial films and can act as sites for spin scattering, thereby reducing the net spin polarization.[6][7]

-

Stoichiometry: As with the Verwey transition, stoichiometry plays a critical role. Non-stoichiometric films often exhibit lower spin polarization.

Magnetoresistance

Magnetoresistance (MR) is the change in electrical resistance of a material in response to an applied magnetic field. In magnetite thin films, a negative magnetoresistance is commonly observed, where the resistance decreases upon the application of a magnetic field. This effect is particularly pronounced near the Verwey transition temperature.[8]

The MR in magnetite thin films is often attributed to the spin-dependent transport of electrons across grain boundaries or anti-phase boundaries. In the absence of a magnetic field, the magnetic moments of adjacent grains or domains can be misaligned, leading to increased scattering of spin-polarized electrons and thus higher resistance. An external magnetic field aligns these moments, reducing scattering and lowering the resistance.

Experimental Protocols

The fabrication and characterization of magnetite thin films require precise control over various experimental parameters. This section details the methodologies for key deposition and measurement techniques.

Thin Film Deposition Techniques

2.1.1. Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a versatile technique for growing high-quality oxide thin films.

-

Target: A stoichiometric Fe₃O₄ or α-Fe₂O₃ (hematite) target is used.

-

Substrate: Common substrates include MgO(100), SrTiO₃(100), and Si(100).[9][10] The choice of substrate is critical as it determines the strain in the film.

-

Substrate Temperature: Typically ranges from 400°C to 600°C. Higher temperatures can promote better crystallinity but may also lead to interdiffusion between the film and substrate.[9]

-

Oxygen Partial Pressure: A low oxygen partial pressure is maintained in the deposition chamber to control the stoichiometry of the film.

-

Laser Parameters: An excimer laser (e.g., KrF, 248 nm) is commonly used. The laser fluence and repetition rate are adjusted to control the deposition rate and film properties.[11]

2.1.2. Molecular Beam Epitaxy (MBE)

MBE allows for atomic-level control over the growth process, enabling the fabrication of high-purity, epitaxial films.

-

Source: High-purity iron is evaporated from an effusion cell in the presence of an oxygen plasma or molecular oxygen.[12]

-

Substrate: Substrates like MgO(111) are often used.[13]

-

Substrate Temperature: Growth temperatures typically range from 250°C to 550°C.[12]

-

Oxygen Partial Pressure and Plasma Power: These parameters are critical for controlling the phase and stoichiometry of the iron oxide film.[12]

-

Growth Rate: A slow growth rate is typically employed to ensure high-quality epitaxial growth.

-

In-situ Monitoring: Techniques like Reflection High-Energy Electron Diffraction (RHEED) are used to monitor the film growth in real-time.

2.1.3. Magnetron Sputtering

Magnetron sputtering is a widely used industrial technique for thin film deposition.

-

Target: A metallic iron or a ceramic magnetite target is used.

-

Sputtering Gas: A mixture of an inert gas (e.g., Argon) and a reactive gas (e.g., Oxygen) is used. The Ar/O₂ flow ratio is a critical parameter for controlling stoichiometry.

-

Substrate: MgO(001) is a common substrate for epitaxial growth.[14]

-

Substrate Temperature: Elevated temperatures are often required for crystalline film growth.

-

RF Power: The power applied to the magnetron target influences the deposition rate and film properties.

Characterization Techniques

2.2.1. Resistivity Measurement (Four-Point Probe Method)

The four-point probe method is a standard technique for measuring the sheet resistance and resistivity of thin films, which minimizes the influence of contact resistance.

-

Setup: Four equally spaced, co-linear probes are brought into contact with the film surface. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.[3][15]

-

Temperature Dependence: To study the Verwey transition, the measurement is performed in a cryostat that allows for sweeping the temperature from above room temperature down to cryogenic temperatures.[16] The resistance is recorded as a function of temperature.[8]

2.2.2. Seebeck Coefficient Measurement

The Seebeck coefficient provides information about the type of charge carriers (electrons or holes) and the electronic band structure.

-

Setup: A temperature gradient (ΔT) is established across the thin film sample. The resulting thermoelectric voltage (ΔV) is measured between two points with different temperatures. The Seebeck coefficient (S) is then calculated as S = -ΔV/ΔT.[17][18][19]

-

Procedure: One end of the sample is heated while the other is kept at a constant, lower temperature. Thermocouples are used to measure the temperature at the points where the voltage is probed.[20][21]

2.2.3. Spin-Resolved Photoemission Spectroscopy (SRPES)

SRPES is a powerful surface-sensitive technique that directly measures the spin polarization of electrons near the Fermi level.

-

Principle: The sample is irradiated with photons, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of the emitted electrons, and a spin detector determines their spin orientation.

-

Procedure: The measurement is performed in an ultra-high vacuum (UHV) chamber. The spin polarization is calculated from the spin-up and spin-down electron intensities at a given energy.

2.2.4. Vibrating Sample Magnetometry (VSM)

VSM is used to characterize the magnetic properties of the thin films, such as the saturation magnetization, coercivity, and magnetic anisotropy.

-

Principle: The sample is vibrated at a constant frequency in a uniform magnetic field. The oscillating magnetic moment of the sample induces a voltage in a set of pick-up coils, which is proportional to the magnetic moment.[22][23]

-

Procedure: The magnetic moment is measured as a function of the applied magnetic field to obtain a hysteresis loop.[24] Temperature-dependent measurements can also be performed to study magnetic phase transitions.[25]

Quantitative Data

The following tables summarize key quantitative data for the electronic properties of magnetite thin films, compiled from various studies.

Table 1: Verwey Transition Temperature (Tᵥ) in Magnetite Thin Films

| Film Thickness (nm) | Substrate | Deposition Method | Verwey Temperature (Tᵥ) (K) | Reference |

| > 20 | Ru | MBE | ~115 | |

| 50 - 350 | MgO(001) | CVD | 120 - 125 | [26] |

| 50 - 350 | MgAl₂O₄(001) | CVD | 118 - 123 | [26] |

| 50 - 350 | Al₂O₃(0001) | CVD | 115 - 120 | [26] |

| 40-50 | MgO, Si | PLD | 117 | |

| Various | Various | PLD | 75 - 165 | [8] |

Table 2: Resistivity of Magnetite Thin Films

| Substrate | Deposition Method | Resistivity at 300 K (Ω·cm) | Notes | Reference |

| GaAs(100) | Magnetron Sputtering | Higher than bulk-like films | Broadened Verwey transition | [27] |

| MgO, Si | PLD | ~4.4 x 10⁻³ | For 40-50 nm thick films | [28] |

| GaAs(100) | PLD | 10 x 10⁻³ | Higher than single crystal | [3] |

Table 3: Spin Polarization of Magnetite Thin Films

| Film Thickness (nm) | Substrate | Measurement Technique | Spin Polarization (%) | Reference |

| 40 | MgO(001) | SRPES | -42 ± 3 | [5][29] |

| 20 | MgO(001) | SRPES | -38 ± 5 | [5] |

| 5 | MgO(001) | SRPES | -22 ± 3 | [30] |

| Not Specified | Not Specified | SRPES | -55.5 | Not specified |

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships in the study of magnetite thin films.

Experimental Workflow for Fabrication and Characterization

Factors Influencing the Verwey Transition

Relationship between Defects and Magnetoresistance

References

- 1. Verwey transition - Wikipedia [en.wikipedia.org]

- 2. research.rug.nl [research.rug.nl]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. cris.tau.ac.il [cris.tau.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. Substrate dependent structural and magnetic properties of pulsed laser deposited Fe3O4 thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Four Point Probe Measurement Explained [suragus.com]

- 16. Four-point surface resistance measurements at different temperatures [qd-europe.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. magnetism.eu [magnetism.eu]

- 23. azom.com [azom.com]

- 24. measurlabs.com [measurlabs.com]

- 25. iramis.cea.fr [iramis.cea.fr]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. pubs.aip.org [pubs.aip.org]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Optical Properties of Iron Oxide Black Suspensions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of iron oxide black (magnetite, Fe₃O₄) nanoparticle suspensions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the interaction of light with these nanoparticles, details experimental methodologies for their characterization, and presents key quantitative data in a structured format.

Fundamental Optical Properties

Iron oxide black nanoparticles, primarily magnetite (Fe₃O₄), exhibit unique optical behaviors in suspension that are intrinsically linked to their physicochemical properties. These properties are critical in various biomedical applications, including drug delivery, bio-imaging, and hyperthermia, where the interaction with light is a key aspect of their function and characterization. The dominant optical phenomena observed in these suspensions are light absorption and scattering.

The optical properties of magnetite nanoparticle suspensions are governed by several key factors:

-

Particle Size and Shape: The dimensions of the nanoparticles significantly influence the absorption and scattering of light. As particle size changes, the surface plasmon resonance (SPR) peak in the UV-Vis spectrum can shift.[1]

-

Concentration: The concentration of nanoparticles in the suspension directly impacts the intensity of light absorption and scattering.[2]

-

Agglomeration State: The formation of aggregates can drastically alter the effective particle size, leading to significant changes in the optical properties of the suspension.[3]

-

Surface Coating: The presence of surfactants or other coating agents on the nanoparticle surface can modify their interaction with the surrounding medium and, consequently, their optical response.[4]

Quantitative Optical Data

A thorough understanding of the quantitative optical parameters of iron oxide black suspensions is crucial for their application. The following tables summarize key data points gathered from various studies.

Table 1: Refractive Index and Extinction Coefficient of Magnetite (Fe₃O₄)

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |

| 400 | ~1.9 | ~0.1 |

| 500 | ~1.8 | ~0.05 |

| 600 | ~1.75 | ~0.02 |

| 700 | ~1.7 | ~0.01 |

| 800 | ~1.7 | ~0.01 |

Note: These values are approximate and can vary depending on the specific form of magnetite and the measurement technique. Data compiled from multiple sources.[5][6][7]

Table 2: Influence of Particle Size on UV-Vis Absorption of Magnetite Nanoparticle Suspensions

| Average Particle Size (nm) | Observed UV-Vis Absorption Peak(s) (nm) |

| ~10 | Broad absorption in the UV region, often without a distinct peak in the visible range.[8] |

| 20-50 | A broad peak or shoulder may appear in the range of 300-400 nm.[9][10] |

| >50 | The absorption peak may redshift to longer wavelengths. |

Note: The presence and position of a distinct surface plasmon resonance peak can be highly dependent on the synthesis method, particle morphology, and surface chemistry.

Experimental Protocols

Accurate characterization of the optical properties of iron oxide black suspensions relies on standardized experimental procedures. The following sections detail the methodologies for two primary techniques: UV-Vis Spectroscopy and Dynamic Light Scattering.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to measure the light absorption properties of a nanoparticle suspension across a range of wavelengths.

Methodology:

-

Sample Preparation:

-

Synthesize magnetite nanoparticles using a suitable method (e.g., co-precipitation).[11][12]

-

Disperse the nanoparticles in a suitable solvent (e.g., deionized water) to create a stock suspension.

-

Dilute the stock suspension to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.0).[11]

-

Use the same solvent as a reference.

-

-

Instrumentation and Measurement:

-

Use a double-beam UV-Vis spectrophotometer.[11]

-

Set the wavelength range for scanning (e.g., 200-800 nm).[9]

-

Place the reference solvent in the reference cuvette holder and the nanoparticle suspension in the sample cuvette holder.

-

Perform a baseline correction with the reference solvent.

-

Acquire the absorbance spectrum of the nanoparticle suspension.

-

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic size distribution and stability of nanoparticles in a suspension.[3]

Methodology:

-

Sample Preparation:

-

Prepare a dilute suspension of the iron oxide nanoparticles in a suitable solvent. The concentration should be low enough to avoid multiple scattering effects.

-

Filter the solvent prior to use to remove any dust or particulate contaminants.

-

Ensure the sample is well-dispersed, using sonication if necessary, to break up any loose agglomerates.[13]

-

-

Instrumentation and Measurement:

-

Use a DLS instrument equipped with a laser light source (e.g., He-Ne laser at 633 nm).[3]

-

Equilibrate the sample to a constant temperature (e.g., 25 °C).[13]

-

Set the scattering angle for detection (e.g., 90° or 173°).

-

The instrument measures the fluctuations in the intensity of scattered light over time.

-

The autocorrelation function of the intensity fluctuations is analyzed to determine the diffusion coefficient of the nanoparticles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.[3]

-

Visualizing Experimental Workflows and Logical Relationships

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for experimental workflows and the logical connections between nanoparticle properties and their optical behavior.

Experimental Workflow for Optical Characterization

This diagram outlines the typical sequence of steps involved in the synthesis and optical characterization of iron oxide black nanoparticle suspensions.

References

- 1. v1.devtoolsdaily.com [v1.devtoolsdaily.com]

- 2. researchgate.net [researchgate.net]

- 3. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 4. Determination of the optical interference of iron oxide nanoparticles in fluorometric cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. refractiveindex.info [refractiveindex.info]

- 8. researchgate.net [researchgate.net]

- 9. innspub.net [innspub.net]

- 10. Phytochemical-Assisted Synthesis of Fe3O4 Nanoparticles and Evaluation of Their Catalytic Activity [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterisation of magnetite nanoparticles using gelatin and starch as capping agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Thermal Stability of Nanoscale Iron Oxide Black

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of nanoscale iron oxide black, primarily magnetite (Fe₃O₄). Understanding the thermal properties of these nanoparticles is critical for their application in diverse fields, including drug delivery, hyperthermia cancer therapy, and medical imaging, where they may be subjected to varying temperature profiles. This document details the intrinsic thermal behavior of nano-magnetite, the influence of various factors on its stability, and the experimental protocols used for its characterization.

Core Concepts: Thermal Transformation of Nano-Magnetite

At the nanoscale, iron oxide black exhibits thermal behavior that deviates significantly from its bulk counterpart. The high surface area-to-volume ratio of nanoparticles makes them more susceptible to oxidation and phase transformations at lower temperatures. The primary thermal transformation pathway for magnetite nanoparticles involves a two-step oxidation process: first to maghemite (γ-Fe₂O₃) and subsequently to the most stable iron oxide phase, hematite (α-Fe₂O₃).

The initial oxidation of magnetite to maghemite can occur at temperatures as low as 200 °C, and sometimes even near room temperature, depending on the particle's characteristics.[1] This transformation is often topotactic, meaning the crystal structure remains largely intact.[2] The subsequent phase transition from the metastable maghemite to the stable hematite phase generally occurs at higher temperatures, typically in the range of 400 °C to 800 °C.[1][3]

Quantitative Analysis of Thermal Stability

The thermal stability of iron oxide black nanoparticles is not defined by a single temperature but rather a range influenced by multiple factors. The following table summarizes quantitative data from various studies, highlighting the key transition temperatures observed under different conditions.

| Nanoparticle Type | Synthesis Method | Key Thermal Events | Temperature Range (°C) | Analytical Technique(s) | Reference(s) |

| Magnetite (MNP-1, MNP-2, MNP-3) | Coprecipitation and thermal decomposition | Oxidation to maghemite, followed by transformation to hematite. MNP-2 showed hematite signals as low as 400°C. | 50 - 500 | IR Spectroscopy, DSC, XRD, Mössbauer Spectroscopy | [1] |

| Electrooxidized Fe₃O₄ | Electrosynthesis | Transition to cubic and tetragonal γ-Fe₂O₃, followed by transition to α-Fe₂O₃. | 200 (to γ-Fe₂O₃), 650 (to tetragonal γ-Fe₂O₃), 800 (to α-Fe₂O₃) | XRD | [3][4] |

| Magnetite | Not specified | Phase transformation from nano-granular systems. | 200 - 600 | General observation | [1] |

| SDS-coated Iron Oxide | Co-precipitation | Significant reduction in magnetite content. | Started to increase up to 606 | TGA, XRD | [5][6] |

| Magnetite and Maghemite | Not specified | Transformation to α-Fe₂O₃. | Stable α-Fe₂O₃ formation after 707.9 | TG/DTA | [7] |

| Micro/nanosized Fe₃O₄ | Polyol process and heat treatment | Transformation to α-Fe₂O₃. | 600 - 700 | XRD | [8] |

Factors Influencing Thermal Stability

The thermal stability of nanoscale iron oxide black is a multifactorial property. Key determinants include:

-

Particle Size: Smaller nanoparticles generally exhibit lower thermal stability due to their higher surface energy, making them more prone to oxidation at lower temperatures.[1][9]

-

Surface Coatings: The presence of a surface coating, such as a surfactant or a metallic layer, can significantly influence thermal stability. Coatings can act as a protective barrier against oxidation, thereby increasing the temperature required for phase transitions.[1][5][6] For instance, a silver shell on magnetite nanoparticles was shown to affect their thermal durability.[1]

-

Synthesis Method: The method of synthesis dictates the crystallinity, surface characteristics, and size distribution of the nanoparticles, all of which impact their thermal behavior.[1] Different synthesis routes, such as co-precipitation, thermal decomposition, and hydrothermal methods, yield nanoparticles with varying degrees of thermal stability.[10][11][12][13]

-

Atmosphere: The composition of the surrounding atmosphere during heating is a critical factor. An oxidizing atmosphere (e.g., air) will promote the transformation to hematite, while an inert atmosphere will favor the preservation of the magnetite or maghemite phase to higher temperatures.

Experimental Protocols for Thermal Analysis

A multi-technique approach is typically employed to thoroughly characterize the thermal stability of iron oxide nanoparticles.

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature. This is used to determine the temperature at which oxidation or decomposition occurs, indicated by a weight gain (oxidation) or loss (decomposition of surface coatings).

-

Methodology: A small, precisely weighed sample of the nanoparticles is placed in a high-precision balance within a furnace. The sample is heated at a constant rate in a controlled atmosphere (e.g., air, nitrogen). The mass of the sample is continuously monitored as the temperature increases. The resulting data is plotted as a TGA curve (mass vs. temperature).[14][15][16]